N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide
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Overview
Description
N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide is a chemical compound with the molecular formula C21H30N2O2. It is known for its unique structure, which includes a benzamide core substituted with cyclohexyl and cyclohexylcarbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide typically involves the reaction of 2-aminobenzamide with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, especially under basic conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides
Scientific Research Applications
N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-[(cyclohexylcarbonyl)amino]benzamide: Similar structure but lacks the methyl group.
N-cyclohexyl-2-{[(cyclohexylcarbonyl)carbamothioyl]amino}benzamide: Contains a carbamothioyl group instead of a carbonyl group
Uniqueness
N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclohexyl and cyclohexylcarbonyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H30N2O2 |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-[cyclohexanecarbonyl(methyl)amino]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C21H30N2O2/c1-23(21(25)16-10-4-2-5-11-16)19-15-9-8-14-18(19)20(24)22-17-12-6-3-7-13-17/h8-9,14-17H,2-7,10-13H2,1H3,(H,22,24) |
InChI Key |
BAFQIYJMVIRLOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2CCCCC2)C(=O)C3CCCCC3 |
Origin of Product |
United States |
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